molecular formula C11H9FO B11913659 1-Fluoro-8-methoxynaphthalene

1-Fluoro-8-methoxynaphthalene

Katalognummer: B11913659
Molekulargewicht: 176.19 g/mol
InChI-Schlüssel: MXJINSZTQOLELM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-8-methoxynaphthalene is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a methoxy group at the eighth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoro-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound. The process typically involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining safety standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-8-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-8-methoxynaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1-Fluoro-8-methoxynaphthalene involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

  • 1-Fluoro-4-methoxynaphthalene
  • 1-Fluoro-2-methoxynaphthalene
  • 1-Fluoro-5-methoxynaphthalene

Comparison: 1-Fluoro-8-methoxynaphthalene is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different electronic effects and steric hindrance, making it suitable for specific applications in synthesis and research .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C11H9FO

Molekulargewicht

176.19 g/mol

IUPAC-Name

1-fluoro-8-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3

InChI-Schlüssel

MXJINSZTQOLELM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.